![molecular formula C28H35N7O B10853162 4-Butyl-1-((1R,2R,6S)-2,6-dimethyl-cyclohexyl)-3-{6-[2-(1H-tetrazol-5-yl)-phenyl]-pyridin-3-ylmethyl}-1,3-dihydro-imidazol-2-one CAS No. 158776-83-1](/img/structure/B10853162.png)
4-Butyl-1-((1R,2R,6S)-2,6-dimethyl-cyclohexyl)-3-{6-[2-(1H-tetrazol-5-yl)-phenyl]-pyridin-3-ylmethyl}-1,3-dihydro-imidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SC-55634 is a small molecular compound with the chemical formula C28H35N7O. It is known for its role as an antagonist of the type-2 angiotensin II receptor. This compound has been investigated for its potential therapeutic applications, particularly in the treatment of hypertension and other cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SC-55634 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of SC-55634 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the final product meets the required specifications for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
SC-55634 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert SC-55634 into its reduced forms, often using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups .
Scientific Research Applications
SC-55634 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study receptor-ligand interactions and to develop new synthetic methodologies.
Biology: The compound is employed in biological assays to investigate its effects on cellular processes and receptor binding.
Medicine: SC-55634 is explored for its potential therapeutic applications in treating hypertension, cardiovascular diseases, and other related conditions.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control laboratories .
Mechanism of Action
SC-55634 exerts its effects by binding to the type-2 angiotensin II receptor, thereby inhibiting the receptor’s activity. This inhibition leads to a decrease in blood pressure and other cardiovascular effects. The molecular targets involved include the type-2 angiotensin II receptor and associated signaling pathways, such as the mitogen-activated protein kinase pathway .
Comparison with Similar Compounds
Similar Compounds
EMA-401: Another type-2 angiotensin II receptor antagonist with similar therapeutic applications.
Compound 21: Known for inducing vasorelaxation via an endothelium- and angiotensin II type 2 receptor-independent mechanism.
Uniqueness
SC-55634 is unique due to its specific binding affinity and selectivity for the type-2 angiotensin II receptor. This selectivity makes it a valuable tool for studying receptor-ligand interactions and developing targeted therapies for cardiovascular diseases .
Properties
CAS No. |
158776-83-1 |
|---|---|
Molecular Formula |
C28H35N7O |
Molecular Weight |
485.6 g/mol |
IUPAC Name |
4-butyl-1-[(2S,6R)-2,6-dimethylcyclohexyl]-3-[[6-[2-(2H-tetrazol-5-yl)phenyl]pyridin-3-yl]methyl]imidazol-2-one |
InChI |
InChI=1S/C28H35N7O/c1-4-5-11-22-18-35(26-19(2)9-8-10-20(26)3)28(36)34(22)17-21-14-15-25(29-16-21)23-12-6-7-13-24(23)27-30-32-33-31-27/h6-7,12-16,18-20,26H,4-5,8-11,17H2,1-3H3,(H,30,31,32,33)/t19-,20+,26? |
InChI Key |
GBXQWPCVQAHRBS-NJEHHLDASA-N |
Isomeric SMILES |
CCCCC1=CN(C(=O)N1CC2=CN=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C5[C@@H](CCC[C@@H]5C)C |
Canonical SMILES |
CCCCC1=CN(C(=O)N1CC2=CN=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C5C(CCCC5C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Bromophenyl)methyl]isothiourea](/img/structure/B10853082.png)
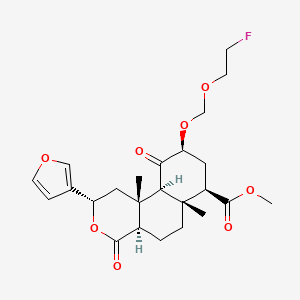
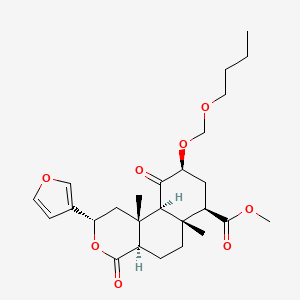
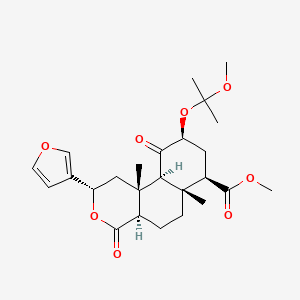
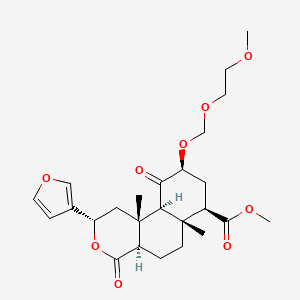
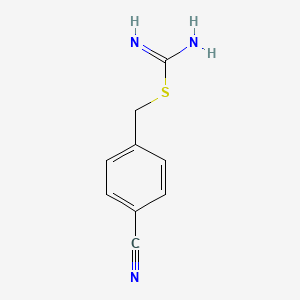
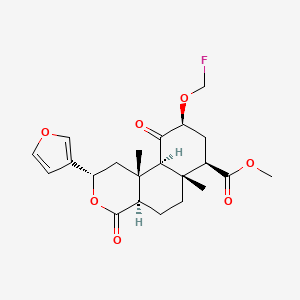
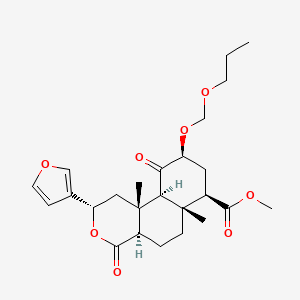
![(2S)-6-[(1S,5R,6S)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-(4-methylpent-3-enyl)cyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B10853132.png)

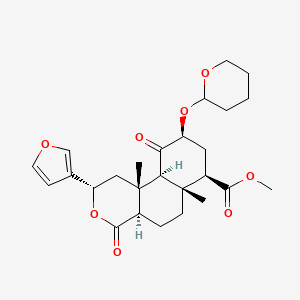
![3-[4-[2-[N-(2-Benzoxazolyl)-N-methylamino]ethoxy]phenyl]-2-ethoxypropanoic acid](/img/structure/B10853145.png)
![N-(3-Aminopropyl)-N-{(1R)-1-[7-chloro-4-oxo-3-(phenylmethyl)-3,4-dihydro-2-quinazolinyl]-2-methylpropyl}-3-fluoro-4-methylbenzamide](/img/structure/B10853146.png)
![N-((S)-1-((S)-1-(4-(3-(dimethylamino)propoxy)benzyl)pyrrolidin-3-ylamino)-4-methyl-1-oxopentan-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B10853152.png)
